5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine
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Overview
Description
5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and sodium azide.
Formation of Triazole Ring: The reaction between 5-bromo-2-chloropyridine and sodium azide in the presence of a copper catalyst leads to the formation of the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: It is used in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A precursor in the synthesis of the target compound.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another compound with similar structural features.
Uniqueness
5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-3-chloro-2-(triazol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-6(9)7(10-4-5)13-11-1-2-12-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUZBQLYYCYFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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